(3R,6R)-3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride
CAS No.: 2343964-42-9
Cat. No.: VC7302745
Molecular Formula: C6H10ClF3N2O
Molecular Weight: 218.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2343964-42-9 |
|---|---|
| Molecular Formula | C6H10ClF3N2O |
| Molecular Weight | 218.6 |
| IUPAC Name | (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride |
| Standard InChI | InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-1-3(10)5(12)11-4;/h3-4H,1-2,10H2,(H,11,12);1H/t3-,4-;/m1./s1 |
| Standard InChI Key | GAQOMKIKTUBGCB-VKKIDBQXSA-N |
| SMILES | C1CC(NC(=O)C1N)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for the compound is (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one hydrochloride, reflecting its bicyclic lactam structure with defined stereochemistry . The molecular formula, C₆H₁₀ClF₃N₂O, accounts for the hydrochloride counterion and the trifluoromethyl substituent. Key identifiers include the CAS numbers 2343964-42-9 (racemic mixture) and 2375267-46-0 (enantiopure form), as well as the European Community (EC) number 888-272-4 .
Stereochemical Configuration
The (3R,6R) configuration is critical for the compound’s biological interactions. X-ray crystallography of analogous piperidinones reveals that the chair conformation of the piperidine ring positions the amino and trifluoromethyl groups axially, minimizing steric hindrance . This arrangement is stabilized by intramolecular hydrogen bonding between the amine and carbonyl oxygen, as evidenced by N—H⋯O interactions in related structures .
Spectroscopic and Computational Data
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3D Conformer Analysis: PubChem’s computed models show a bond length of 1.33 Å for the C=O group and 1.45 Å for the C-N bond in the lactam ring, consistent with typical piperidinone derivatives .
Synthesis and Manufacturing
Catalytic Hydrogenation of Dihydropyridinones
A pivotal synthesis route involves the catalytic hydrogenation of 3-amino-6-(trifluoromethyl)-5,6-dihydropyridin-2(1H)-ones using palladium on carbon (Pd/C) under hydrogen atmosphere . This method achieves high enantiomeric excess (>98%) when employing chiral auxiliaries, yielding the (3R,6R) isomer selectively . The reaction proceeds via intermediate imine formation, followed by ring closure to form the lactam (Table 1).
Table 1. Key Reaction Parameters for Hydrogenation
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Hydrogen Pressure | 50 psi |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 85–90% |
Alternative Synthetic Pathways
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Amide Coupling: A method adapted from kinase inhibitor synthesis involves coupling 7-fluoro-N-methyl-N-(piperidin-3-yl)-9H-pyrimido[4,5-b]indol-4-amine with propionic acid, though this route is less selective for the (3R,6R) configuration .
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Racemic Resolution: The racemic mixture (rac-(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one) can be resolved via chiral column chromatography using cellulose tris(3,5-dimethylphenylcarbamate) as the stationary phase .
Structural and Crystallographic Insights
Hydrogen Bonding Networks
In crystalline states, centrosymmetric dimers form via N—H⋯N hydrogen bonds between the amine group and adjacent lactam nitrogen (Fig. 1) . For example, in a related pyrimidoindole derivative, the N1—H1⋯N12 interaction exhibits a bond length of 2.849 Å and an angle of 164°, stabilizing the lattice .
Conformational Analysis
The piperidine ring adopts a chair conformation with the trifluoromethyl group equatorial to minimize steric clash. Density functional theory (DFT) calculations corroborate that this conformation lowers the system’s energy by 4.2 kcal/mol compared to boat forms .
Pharmacological Applications
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Structural analogs of (3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one hydrochloride exhibit low micromolar inhibition (IC₅₀ = 2.1–5.3 μM) against GSK-3β, a kinase implicated in Alzheimer’s disease and cancer . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with the kinase’s ATP-binding pocket .
Ornithine Analogues and Thalidomide Mimetics
The compound serves as a precursor for trifluoromethyl-containing ornithine analogues, which modulate nitric oxide synthase activity . Additionally, its lactam structure mimics thalidomide’s glutarimide moiety, suggesting potential applications in immunomodulation .
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